![molecular formula C40H32N2O2 B177483 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde CAS No. 181064-88-0](/img/structure/B177483.png)
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde, also known as FMAB, is a chemical compound that has drawn the attention of many scientists due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde involves the inhibition of the STAT3 signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune response, and the reduction of inflammation. It has also been found to have a protective effect on the liver and can be used to treat liver fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in lab experiments is its specificity for the STAT3 signaling pathway, which allows for targeted inhibition of cancer cells. However, its low solubility and stability can be a limitation, and further optimization is needed to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde. One area of focus is the optimization of its pharmacokinetic properties, including solubility and stability. Another area of interest is the development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in modulating the immune response and reducing inflammation.
Synthesemethoden
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can be synthesized through a multistep process involving the reaction of 4-methylaniline with 4-formylphenylboronic acid, followed by a Suzuki coupling reaction with 4-bromo-N-(4-methylanilino)aniline. The final product is obtained by reacting the intermediate with 4-bromo-N-(4-(4-(N-(4-formylphenyl)-4-methylanilino)phenyl)phenyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties and can be used to modulate the immune response.
Eigenschaften
CAS-Nummer |
181064-88-0 |
|---|---|
Produktname |
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde |
Molekularformel |
C40H32N2O2 |
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde |
InChI |
InChI=1S/C40H32N2O2/c1-29-3-15-35(16-4-29)41(37-19-7-31(27-43)8-20-37)39-23-11-33(12-24-39)34-13-25-40(26-14-34)42(36-17-5-30(2)6-18-36)38-21-9-32(28-44)10-22-38/h3-28H,1-2H3 |
InChI-Schlüssel |
FVZVFZMVNREWQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



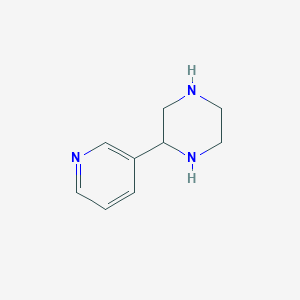
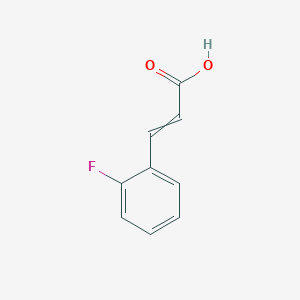
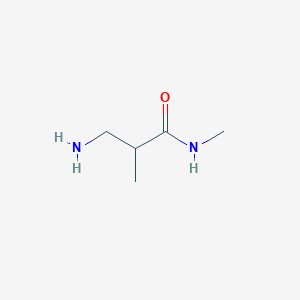
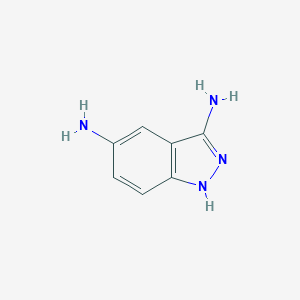
![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)


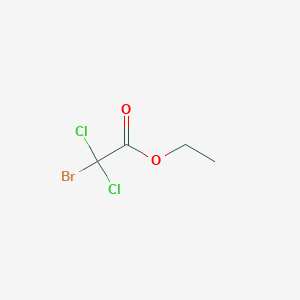

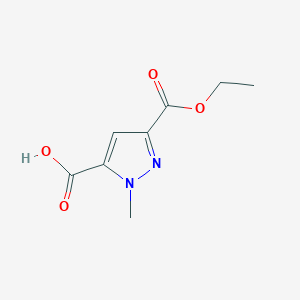
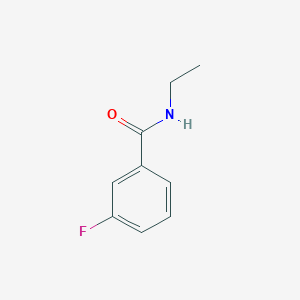


![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)